Solasurine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

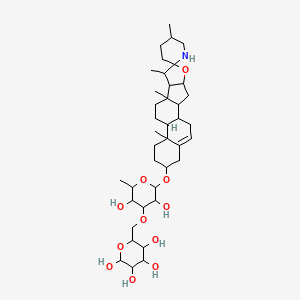

6-[[3,5-dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEKLQMLYWFVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Solasurine?

An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of Solasodine

A Note on Solasurine: Information regarding the specific chemical structure of this compound (CAS 27028-76-8), a steroidal alkaloid isolated from Solanum surattense, is limited in publicly available scientific literature.[1][2] It is reported to have a molecular formula of C39H63NO11.[2][3][4][5][6] Due to the scarcity of detailed structural and biological data on this compound, this guide will focus on the closely related and extensively studied steroidal alkaloid, Solasodine. Solasodine serves as the aglycone (the non-sugar component) for many glycosidic alkaloids found in Solanum species and is a cornerstone for understanding the chemistry and pharmacology of this class of compounds.

Chemical Structure of Solasodine

Solasodine is a poisonous steroidal alkaloid that occurs in plants of the Solanaceae family.[7] Its chemical structure is characterized by a C27 cholestane (B1235564) skeleton.[8] Solasodine is a spirosolane-type alkaloid, which features a bicyclic system containing a piperidine (B6355638) and a tetrahydrofuran (B95107) ring.[9]

Systematic IUPAC Name: (22R,25R)-Spirosol-5-en-3β-ol[7]

Molecular Formula: C27H43NO2[7][10]

Molecular Weight: 413.64 g/mol [11]

The structure of Solasodine is foundational to its biological activity and its use as a precursor for the synthesis of various steroidal drugs.[7][8]

Quantitative Data

The biological activities of Solasodine have been quantified in numerous studies. The following tables summarize key toxicological and cytotoxic data.

Table 1: Toxicological Data for Solasodine

| Parameter | Value | Species | Administration Route | Reference |

| LD50 | 1500 mg/kg | Rat | Intraperitoneal | [12] |

| LD50 | 2000 mg/kg | Rat | Oral | [12] |

| LD50 | 30 mg/kg | Mouse | Oral | [12] |

| Teratogenic Dose | 1200-1600 mg/kg | Hamster | Not Specified | [7] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.[13]

Table 2: In Vitro Cytotoxicity of Solasodine (IC50)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HT-29 | Colon Carcinoma | Not specified, but showed 43.8% inhibition at 2.5 µg/mL and 76.9% at 80 µg/mL | [14] |

| MG-63 | Bone Carcinoma | Not specified, but showed 20.9% inhibition at 2.5 µg/mL and 63.9% at 80 µg/mL | [14] |

| HeLa | Cervical Cancer | Highest inhibitory effect among HT29, MCF7, and HeLa | [12] |

| MCF-7 | Breast Cancer | Dose-dependent anti-proliferation | [12] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.[13]

Experimental Protocols

Extraction and Isolation of Solasodine from Plant Material

Solasodine is typically found in plants as a glycoside (e.g., solasonine, solamargine). The aglycone, Solasodine, is obtained by hydrolysis of these glycosides.

Objective: To extract and isolate Solasodine from its plant source.

Methodology:

-

Extraction of Glycoalkaloids: The dried and powdered plant material (e.g., unripe fruits of Solanum xanthocarpum) is extracted with an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), often with the addition of an acid (e.g., acetic acid) to aid in the extraction of the basic alkaloids.

-

Hydrolysis: The crude glycoalkaloid extract is then subjected to acid hydrolysis to cleave the sugar moieties from the Solasodine backbone. This is typically achieved by refluxing the extract with an acid like hydrochloric acid or sulfuric acid in an alcoholic solution.[12]

-

Isolation of Solasodine: After hydrolysis, the reaction mixture is neutralized, leading to the precipitation of the crude Solasodine base.

-

Purification: The crude Solasodine can be further purified by recrystallization from a suitable solvent system, such as methanol or ethanol, or by using chromatographic techniques like column chromatography.

Chemical Synthesis of Solasodine from Diosgenin (B1670711)

Solasodine can be synthesized from the more readily available plant steroid, diosgenin.

Objective: To perform a two-step synthesis of Solasodine pivalate (B1233124) from diosgenin pivalate.[15]

Methodology: [15]

-

Step 1: F-Ring Opening and Carbamate (B1207046) Formation:

-

Diosgenin pivalate is reacted with benzyl (B1604629) carbamate (CbzNH2) in the presence of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in a solvent like dichloromethane (B109758) (DCM) at room temperature.

-

This reaction opens the F-ring of the spiroketal moiety of diosgenin and introduces a Cbz-protected amino group at position 26.

-

-

Step 2: Deprotection and N-Cyclization:

-

The crude product from the first step is treated with acetyl bromide (AcBr) in butanol. This facilitates a one-pot deprotection of the 26-amino group and subsequent N-cyclization to form Solasodine pivalate.

-

The final product can be isolated and purified using standard laboratory techniques.

-

MTT Assay for Cytotoxicity Assessment

The cytotoxic effects of Solasodine on cancer cell lines are commonly evaluated using the MTT assay.

Objective: To determine the in vitro cytotoxicity of Solasodine against a cancer cell line (e.g., HT-29).[14]

Methodology: [14]

-

Cell Culture: HT-29 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of Solasodine (e.g., ranging from 2.5 to 80 µg/mL) and incubated for a specified period (e.g., 48 hours). A control group receives only the vehicle used to dissolve the Solasodine.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability or inhibition is calculated relative to the untreated control cells. The IC50 value can then be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Solasodine exerts its anticancer effects through the modulation of several key signaling pathways.

Inhibition of the AKT/GSK-3β/β-catenin Pathway

In colorectal cancer, Solasodine has been shown to suppress cell proliferation and motility by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[16]

Caption: Solasodine inhibits the PI3K/AKT pathway in cancer cells.

Induction of Apoptosis via the Mitochondrial Pathway

Solasodine induces apoptosis (programmed cell death) in cancer cells by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.[12]

Caption: Solasodine induces apoptosis through the mitochondrial pathway.

Inhibition of the Hedgehog/Gli1 Signaling Pathway

In gastric cancer, Solasodine has been found to inhibit cell proliferation by targeting the Hedgehog (Hh) signaling pathway, specifically by disrupting the expression and nuclear translocation of the transcription factor Gli1.[17]

Caption: Solasodine inhibits gastric cancer cell proliferation via Hh/Gli1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. biocrick.com [biocrick.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Solasodine | CAS:126-17-0 | Manufacturer ChemFaces [chemfaces.com]

- 7. Solasodine - Wikipedia [en.wikipedia.org]

- 8. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound Solasodine (FDB013944) - FooDB [foodb.ca]

- 10. scbt.com [scbt.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. mdpi.com [mdpi.com]

- 14. jabonline.in [jabonline.in]

- 15. Two-step Synthesis of Solasodine Pivalate from Diosgenin Pivalate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Solanum surattense: A Comprehensive Technical Guide to Solasodine Extraction, Analysis, and Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solanum surattense as a significant source of the steroidal alkaloid solasodine (B1681914). It covers quantitative data on solasodine yields, detailed experimental protocols for its extraction and analysis, and a review of its pharmacological activities, including its impact on key cellular signaling pathways.

Introduction to Solasodine from Solanum surattense

Solanum surattense Burm. f. (syn. Solanum xanthocarpum), a member of the Solanaceae family, is a prickly perennial herb found in tropical regions of Asia, Australia, and the Pacific islands.[1] Traditionally used in Ayurvedic medicine, this plant is a rich source of various bioactive compounds, most notably the steroidal alkaloid solasodine.[2][3] Solasodine is a nitrogen analogue of diosgenin (B1670711) and serves as a crucial precursor for the synthesis of various steroidal drugs, including corticosteroids, anabolic steroids, and oral contraceptives.[1][4] Beyond its role as a synthetic precursor, solasodine itself exhibits a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antifungal, and hepatoprotective effects, making it a compound of significant interest for drug development.[4][5]

Quantitative Analysis of Solasodine Content

The concentration of solasodine in Solanum surattense can vary depending on the plant part, growth conditions (in vivo vs. in vitro), and the extraction method employed. The following tables summarize the quantitative data on solasodine yield from various studies.

Table 1: Solasodine Content in Solanum surattense (in vivo vs. in vitro)

| Plant Material | Cultivation Method | Solasodine Content (mg/g dry weight) | Reference |

| Leaves | Field grown (in vivo) | 0.3316 | [1] |

| Callus | In vitro (MS medium + 1 mg/L BAP + 2 mg/L NAA) | 0.3951 | [1] |

| Callus | In vitro (MS medium + 1 mg/L BAP + 3 mg/L NAA) | 0.3908 | [1] |

| Aerial Parts | Wild species | 0.446 | [6] |

Table 2: Solasodine Content in Various Solanum Species (for comparison)

| Solanum Species | Plant Part | Solasodine Content (mg/g) | Reference |

| S. diphyllum | Fruits | 0.356 | [6] |

| S. incanum | Fruits | 0.341 | [6] |

| S. nigrum | Fruits | 0.472 | [6] |

| S. sisymbriifolium | Fruits | 0.494 | [6] |

| S. torvum | Fruits | 0.396 | [6] |

| S. verbascifolium | Fruits | 0.416 | [6] |

| S. vellosum | Fruits | 0.465 | [6] |

| S. indicum | Fruits | 0.48 | [7] |

| S. trilobatum | Fruits | 1.32 | [7] |

| S. pubescens (leaf hydro-alcohol extract) | Leaves | 1.857% | [8] |

| S. pubescens (leaf methanol (B129727) extract) | Leaves | 1.447% | [8] |

Experimental Protocols

Extraction of Solasodine from Solanum surattense

This protocol is a synthesized method based on procedures described in the literature.[1][6][9]

Objective: To extract crude solasodine from dried plant material.

Materials:

-

Dried, powdered plant material (Solanum surattense leaves, fruits, or aerial parts)

-

Methanol or 96% Ethanol

-

Sulfuric acid (5%)

-

Diethyl ether

-

Ammonia (B1221849) solution

-

Anhydrous sodium sulfate (B86663)

-

Shaker

-

Filtration apparatus (e.g., Whatman filter paper)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH indicator strips

Procedure:

-

Maceration: Weigh 2 grams of dried, powdered plant material and place it in a flask. Add 20 mL of 96% ethanol.[1]

-

Extraction: Place the flask on a shaker for 10 minutes to ensure thorough mixing. Allow the mixture to stand for 24 hours at 4°C.[1]

-

Filtration: Filter the mixture to separate the extract from the plant debris.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under vacuum using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction: a. Dissolve the crude extract in 20 mL of 5% sulfuric acid.[1] b. Transfer the acidic solution to a separatory funnel and add 20 mL of diethyl ether to remove fats and pigments. Shake gently and allow the layers to separate.[1] c. Discard the upper ether layer. Collect the lower aqueous acidic layer containing the protonated alkaloids.[1] d. Basify the aqueous layer by adding ammonia solution dropwise until the pH is alkaline, which will precipitate the alkaloids. e. Extract the precipitated alkaloids with chloroform. Repeat the chloroform extraction three times to ensure complete recovery. f. Pool the chloroform extracts and wash with distilled water until the aqueous layer is neutral. g. Dry the chloroform extract over anhydrous sodium sulfate.

-

Final Concentration: Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract containing solasodine.

Quantification of Solasodine by High-Performance Liquid Chromatography (HPLC)

This protocol is based on HPLC methods described for the analysis of solasodine.[1][6][7]

Objective: To quantify the amount of solasodine in an extract.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector (e.g., Cecil, Shimadzu).[1][6]

-

Column: C18 reversed-phase column (e.g., 25 cm length).[1]

-

Mobile Phase: 70% methanol and 30% water (containing 20 mM phosphate (B84403) buffer), with the pH adjusted to 3.5.[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Detection Wavelength: 210 nm.[1]

-

Injection Volume: 20 µL.[1]

-

Column Temperature: 30°C.[6]

Procedure:

-

Standard Preparation: Prepare a stock solution of pure solasodine standard (e.g., 1 mg/mL in methanol). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 0.1 to 1.0 mg/mL) by serial dilution with methanol.[6]

-

Sample Preparation: Dissolve a known weight of the crude alkaloid extract in methanol to a known volume (e.g., dissolve the extract from 2g of plant material in 1 mL of methanol).[1] Filter the sample solution through a 0.45 µm membrane filter before injection.[1]

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to the retention time of the solasodine standard.

-

Quantification: Determine the concentration of solasodine in the sample by interpolating its peak area on the calibration curve. Calculate the solasodine content in the original plant material (e.g., in mg/g of dry weight).

Pharmacological Activities and Signaling Pathways

Solasodine exhibits a range of pharmacological effects, primarily investigated for its anticancer properties. It influences several key cellular signaling pathways to exert its effects.

Anticancer Activity

Solasodine has demonstrated cytotoxic effects against various cancer cell lines, including gastric, pancreatic, breast, and cervical cancer.[4][10][11] Its anticancer mechanisms involve inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell migration.[10][12]

4.1.1. Hedgehog/Gli1 Signaling Pathway

In gastric cancer cells, solasodine has been shown to inhibit proliferation by suppressing the Hedgehog (Hh)/Gli1 signaling pathway.[10] It acts by down-regulating the expression of Gli1, a key transcription factor in this pathway, and preventing its nuclear translocation.[10] This inhibition appears to be independent of the Smoothened (Smo) receptor, a common target for Hh pathway inhibitors.[10]

Caption: Solasodine inhibits Hedgehog/Gli1 signaling in gastric cancer cells.

4.1.2. Cox-2/Akt/GSK3β Signaling Pathway

In pancreatic cancer, solasodine has been found to inhibit the activation of the Cox-2/Akt/GSK3β signaling pathway.[11] It downregulates the expression of Cox-2 and reduces the phosphorylation of Akt and GSK3β, leading to the induction of apoptosis.[11] This is accompanied by the release of cytochrome c from mitochondria and the activation of caspases 9 and 3.[11]

References

- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 2. japsonline.com [japsonline.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. rjptonline.org [rjptonline.org]

- 5. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 6. phytojournal.com [phytojournal.com]

- 7. asianpubs.org [asianpubs.org]

- 8. greenpharmacy.info [greenpharmacy.info]

- 9. ijarse.com [ijarse.com]

- 10. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solasodine, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Solasurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasodine (B1681914) is a naturally occurring steroidal alkaloid found in various plants of the Solanaceae family. It serves as a crucial precursor in the semi-synthesis of steroidal drugs, including contraceptives and corticosteroids. Beyond its role as a synthetic intermediate, solasodine itself exhibits a wide range of pharmacological activities, including potent anticancer, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of solasodine, detailed experimental protocols for its extraction, synthesis, and biological evaluation, and a summary of its known mechanisms of action with a focus on key signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using diagrams.

Physical and Chemical Properties

Solasodine is a C27 steroidal alkaloid with a spirosolane (B1244043) skeleton. Its chemical structure features a hydroxyl group at the C-3 position and a nitrogen atom within a heterocyclic ring system.

Structure and Identification

-

IUPAC Name : (3β,22α,25R)-Spirosol-5-en-3-ol

-

CAS Number : 126-17-0

-

Chemical Formula : C₂₇H₄₃NO₂

-

Molecular Weight : 413.64 g/mol

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of solasodine.

Table 1: Physical Properties of Solasodine

| Property | Value | Reference |

| Melting Point | 200-202 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Optical Rotation [α]D | -92.4° (c=0.14 in methanol) | [1] |

Table 2: Solubility of Solasodine

| Solvent | Solubility | Reference |

| Water | Practically insoluble | [1] |

| Methanol | Soluble | [1] |

| Ethanol (B145695) | Soluble | [1] |

| Chloroform | Freely soluble | [1] |

| Benzene | Freely soluble | [1] |

| Ether | Practically insoluble | [1] |

Table 3: Spectroscopic Data for Solasodine

| Technique | Key Data | Reference |

| UV-Vis (Methanol) | λmax at 205 nm | |

| ¹H NMR | Data available in literature | [2] |

| ¹³C NMR | Data available in literature | [2] |

| Mass Spectrometry | Consistent with C₂₇H₄₃NO₂ | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of solasodine.

Extraction and Isolation from Solanum Species

Solasodine is typically extracted from the berries or leaves of plants such as Solanum khasianum or Solanum nigrum.

Protocol: Acid Hydrolysis and Extraction

-

Preparation of Plant Material : Air-dry and powder the plant material (e.g., berries of Solanum khasianum).

-

Acid Hydrolysis : Reflux the powdered material with 1.5 M HCl in 50% ethanol for 6 hours. This step hydrolyzes the glycosidic linkages of solasodine glycosides (solasonine and solamargine) to yield the aglycone, solasodine.

-

Filtration and Basification : Filter the mixture and wash the residue with 50% ethanol. Adjust the pH of the filtrate to 10 with ammonia (B1221849) solution to precipitate the crude solasodine.

-

Extraction : Filter the precipitate and dry it. Extract the crude solasodine with hot methanol.

-

Purification : Concentrate the methanolic extract and allow it to crystallize. Recrystallize the crude product from methanol-ammonia to obtain pure solasodine.

-

Characterization : Confirm the identity and purity of the isolated solasodine using techniques such as melting point determination, TLC, and spectroscopic methods (IR, NMR, MS).

Chemical Synthesis from Diosgenin (B1670711)

Solasodine can be synthesized from diosgenin, a sapogenin, through a multi-step process. A key step involves the opening of the F-ring of diosgenin and the introduction of a nitrogen atom.

Protocol: A Representative Synthetic Route

-

Acetylation of Diosgenin : Acetylate the 3-hydroxyl group of diosgenin using acetic anhydride (B1165640) in pyridine.

-

Pseudogenin Formation : Treat the acetylated diosgenin with acetic anhydride at high temperature to open the spiroketal F-ring and form the furostadiene derivative (pseudogenin).

-

Oximation : React the pseudogenin with hydroxylamine (B1172632) hydrochloride to form the oxime at the C-26 position.

-

Beckmann Rearrangement and Cyclization : Subject the oxime to a Beckmann rearrangement followed by reduction and cyclization to form the piperidine (B6355638) E and F rings of solasodine.

-

Deacetylation : Remove the acetyl protecting group at the C-3 position by hydrolysis to yield solasodine.

Biological Assays

This assay is used to assess the cytotoxic effects of solasodine on cancer cell lines.[4]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment : Treat the cells with various concentrations of solasodine (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.

This assay is used to evaluate the effect of solasodine on cancer cell migration.[5][6]

-

Cell Seeding : Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Creating the "Wound" : Create a scratch in the monolayer using a sterile pipette tip.

-

Treatment : Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of solasodine.

-

Image Acquisition : Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis : Measure the width of the scratch at different time points and calculate the percentage of wound closure.

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways affected by solasodine.[7][8]

-

Cell Lysis : Treat cells with solasodine for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Mechanism of Action and Signaling Pathways

Solasodine exerts its biological effects through the modulation of various signaling pathways. Its anticancer activity is the most extensively studied.

Anticancer Activity

Solasodine has been shown to inhibit the proliferation, migration, and invasion of various cancer cells and to induce apoptosis.[9][10]

Solasodine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] It upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[10][11] This leads to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[10]

Caption: Intrinsic Apoptosis Pathway Induced by Solasodine.

In colorectal cancer cells, solasodine has been shown to suppress the AKT/GSK-3β/β-catenin signaling pathway.[9] By inhibiting the phosphorylation of Akt, it prevents the inactivation of GSK-3β. Active GSK-3β then promotes the degradation of β-catenin, preventing its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation and survival.[9]

Caption: Inhibition of AKT/GSK-3β/β-catenin Pathway by Solasodine.

In gastric and breast cancer cells, solasodine has been found to inhibit the Hedgehog (Hh) signaling pathway by targeting the transcription factor Gli1.[12][13] It downregulates Gli1 expression and blocks its nuclear localization, thereby inhibiting the transcription of Hh target genes that promote cancer cell proliferation and survival.[12]

Caption: Suppression of Hedgehog/Gli1 Signaling by Solasodine.

Neuroprotective Effects

Solasodine has demonstrated neuroprotective effects in models of cerebral ischemia by reducing oxidative stress.[14] It achieves this by decreasing lipid peroxidation and increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[14] Furthermore, solasodine has been shown to promote neurogenesis in vitro and in vivo, potentially through the activation of the GAP-43/HuD pathway.[15]

Anti-inflammatory Activity

Solasodine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[16] In models of inflammation, it has been shown to reduce edema, exudate volume, and leukocyte migration.[11]

Conclusion

Solasodine is a versatile steroidal alkaloid with significant potential in both the pharmaceutical industry as a synthetic precursor and as a therapeutic agent in its own right. Its well-defined physical and chemical properties, coupled with established methods for its isolation and synthesis, make it an accessible compound for research and development. The growing body of evidence for its anticancer, neuroprotective, and anti-inflammatory activities, mediated through the modulation of key signaling pathways, highlights its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic potential into clinical applications.

References

- 1. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

- 9. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. Solasodine suppress MCF7 breast cancer stem-like cells via targeting Hedgehog/Gli1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. Solasodine | CAS:126-17-0 | Neuroprotective antioxidant glycoalkaloid | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. Antiinflammatory activity of Solanum trilobatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Solasurine mechanism of action preliminary studies

An In-depth Technical Guide on the Preliminary Studies of Solasurine (B1584054) and Related Solanum Alkaloids' Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, and the structurally related glycoalkaloids solasonine (B1682107) and solasodine (B1681914), are steroidal alkaloids predominantly found in plants of the Solanum genus.[1] These compounds have garnered significant interest within the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of these alkaloids, with a focus on the available quantitative data, experimental methodologies, and the signaling pathways they modulate. While research on this compound is emerging, this document leverages the more extensive studies on solasonine and its aglycone, solasodine, to present a broader understanding of this class of compounds.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preliminary studies on solasonine and solasodine, highlighting their effects on various cell lines and molecular targets.

Table 1: Cytotoxicity of Solasonine and Solasodine in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Solasonine | Bladder Cancer (T24) | MTT Assay | 5.8 µM | [1] |

| Solasonine | Bladder Cancer (5637) | MTT Assay | 7.2 µM | [1] |

| Solasodine | Gastric Cancer (AGS) | CCK-8 Assay | 20 µM | [3] |

| Solasodine | Gastric Cancer (MKN74) | CCK-8 Assay | 15 µM | [3] |

| Solasodine | Colorectal Cancer (SW480) | MTT Assay | 25 µM | [2] |

| Solasodine | Colorectal Cancer (HCT116) | MTT Assay | 30 µM | [2] |

| Solasodine | Colorectal Cancer (LoVo) | MTT Assay | 20 µM | [2] |

| Solasodine | Pancreatic Cancer (SW1990) | MTT Assay | 10 µM | [5] |

| Solasodine | Pancreatic Cancer (PANC-1) | MTT Assay | 15 µM | [5] |

Table 2: Molecular Binding Affinity

| Compound | Target | Method | Binding Affinity (kcal/mol) | Reference |

| Solasodine | Gli1 | Molecular Docking | -7.4 | [3] |

| This compound | SARS-CoV-2 3C-like protease | Molecular Docking | Not explicitly quantified in text, but noted to have high affinity | [6] |

Key Signaling Pathways and Mechanisms of Action

Preliminary research indicates that this compound and its related alkaloids exert their biological effects through the modulation of several key signaling pathways implicated in cancer and other diseases.

Hedgehog (Hh) Signaling Pathway Inhibition

A significant mechanism of action for solasonine and solasodine is the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[3][6]

-

Solasonine has been shown to inhibit the Hh pathway by targeting the Gli transcription factor, the final effector of the pathway.[6] It effectively suppresses Gli-luciferase activity and reduces the mRNA expression of Hh target genes such as Gli1 and Ptch1.[6]

-

Solasodine also demonstrates inhibitory effects on the Hh pathway by down-regulating the expression of Gli1 and preventing its nuclear translocation in gastric cancer cells.[3] This action appears to be independent of the Smoothened (Smo) receptor, suggesting a mechanism that could overcome resistance to Smo inhibitors.[3]

References

- 1. Solanum Alkaloids and their Pharmaceutical Roles: A Review - MedCrave online [medcraveonline.com]

- 2. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 3. rjptonline.org [rjptonline.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Solasodine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

Potential Therapeutic Targets of Solasurine: An In-depth Technical Guide

Disclaimer: Scientific literature on the specific therapeutic targets of Solasurine is currently limited. The primary research available points towards its interaction with the main protease of the SARS-CoV-2 virus. However, due to the structural similarity of this compound to other well-researched steroidal alkaloids from Solanum species, namely Solasonine and Solasodine , this guide will focus on the established anticancer therapeutic targets of these related compounds. The information presented here on Solasonine and Solasodine can provide a valuable framework for future research into the potential therapeutic applications of this compound.

Executive Summary

This compound, a steroidal alkaloid, has been identified as a potential interactor with the C3-like protease of SARS-CoV-2, suggesting a possible role as an antiviral agent.[1] However, a significant body of research on the structurally similar compounds, Solasonine and Solasodine, has revealed potent anticancer activities through the modulation of several key signaling pathways involved in cell proliferation, survival, and metastasis. This guide provides a comprehensive overview of the therapeutic targets of Solasonine and Solasodine, presenting quantitative data on their cytotoxic effects, detailed experimental protocols for key assays, and visual representations of the signaling pathways they modulate. The primary signaling pathways implicated in the anticancer effects of these alkaloids include the PI3K/Akt, MAPK, NF-κB, and Hedgehog/Gli1 pathways.

Anticancer Activity of Solasonine and Solasodine: Quantitative Analysis

The cytotoxic effects of Solasonine and Solasodine have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: IC50 Values of Solasonine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Gastric Cancer | SGC-7901 | 18 | 24 | |

| Lung Cancer | H446 | Not explicitly stated, but significant apoptosis at 13.6 µM | 24 | [2] |

| Bladder Cancer | T24 | ~50 | 48 | [3] |

| Bladder Cancer | 5637 | ~80 | 48 | [3] |

| Colorectal Cancer | SW620 | 35.52 | 24 | [4] |

| Colorectal Cancer | SW480 | 44.16 | 24 | [4] |

| Lung Adenocarcinoma | A549 | 44.18 | 24 | [4] |

| Gastric Cancer | MGC803 | 46.72 | 24 | [4] |

| Pancreatic Cancer | PANC-1 | Not explicitly stated, but apoptosis observed at 25 and 50 µM | 24 | [5] |

| Pancreatic Cancer | CFPAC-1 | Not explicitly stated, but apoptosis observed at 25 and 50 µM | 24 | [5] |

| Acute Monocytic Leukemia | THP-1 | Not explicitly stated, but proliferation inhibited | Not specified | [6] |

| Acute Monocytic Leukemia | MV4-11 | Not explicitly stated, but proliferation inhibited | Not specified | [6] |

Table 2: IC50 Values of Solasodine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Cervical Cancer | HeLa | 12.17 ± 3.3 | Not specified | [7] |

| Colorectal Cancer | HCT116 | Varies with time | 24, 48, 72 | [8] |

| Colorectal Cancer | HT-29 | Varies with time | 24, 48, 72 | [8] |

| Colorectal Cancer | SW480 | Varies with time | 24, 48, 72 | [8] |

| Prostate Cancer | PC3 | Not specified | Not specified | [9] |

| Breast Cancer | MCF-7 | Not specified | Not specified | [9] |

| Human Myeloid Leukemia | U937 | Not specified | Not specified | [9] |

Key Signaling Pathways and Therapeutic Targets

Solasonine and Solasodine exert their anticancer effects by modulating multiple signaling pathways that are crucial for tumor growth and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Both Solasonine and Solasodine have been shown to inhibit this pathway.[3][8][10][11]

-

Mechanism of Action: These compounds typically lead to a decrease in the phosphorylation of Akt (p-Akt), which is the active form of the protein. This, in turn, affects downstream targets of Akt, leading to the induction of apoptosis and inhibition of cell proliferation.[12][13] Solasodine has been shown to downregulate p-PI3K and p-AKT in colorectal cancer cells.[8]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Solasonine has been demonstrated to inhibit this pathway in bladder cancer cells by decreasing the phosphorylation of ERK, P38, and MEK1/2.[3]

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and chemoresistance. Solasodine has been shown to target NF-κB signaling to overcome multidrug resistance in cancer by inhibiting the nuclear translocation of the p65 subunit.[14][15]

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. static.igem.org [static.igem.org]

- 4. ptglab.com [ptglab.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 7. apexbt.com [apexbt.com]

- 8. kumc.edu [kumc.edu]

- 9. apexbt.com [apexbt.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Solasodine inhibits invasion of human lung cancer cell through downregulation of miR-21 and MMPs expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solanine Interferes with AKT/p-AKT and PI3K/p-PI3K Pathway to Inhibit HIF and Destroy Cell Energy Metabolism [scirp.org]

- 13. Inactivation of PI3-K/Akt and reduction of SP1 and p65 expression increase the effect of solamargine on suppressing EP4 expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solasurine and its Relation to Steroidal Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of solasurine (B1584054), a steroidal glycoalkaloid found in plants of the Solanum genus. Due to the limited specific research on this compound, this document focuses on its chemical classification, its relationship to the well-studied steroidal alkaloids solasonine (B1682107) and solamargine (B1681910), and their common aglycone, solasodine (B1681914). This guide synthesizes available data on the biological activities, particularly the anticancer effects, of these related compounds and details the signaling pathways they modulate. In the absence of specific quantitative data and experimental protocols for this compound, this guide provides detailed methodologies for the isolation, characterization, and biological evaluation of solasonine and solasodine as a foundational reference for researchers. All quantitative data is presented in structured tables, and key cellular signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research in this promising area of natural product chemistry.

Introduction to this compound and Steroidal Alkaloids

This compound is a steroidal alkaloid that has been identified in plants such as Solanum surattense.[1] Steroidal alkaloids are a class of nitrogen-containing secondary metabolites characterized by a steroid nucleus.[2] They are predominantly found in the Solanaceae and Liliaceae plant families. These compounds are of significant interest to the pharmaceutical industry due to their diverse and potent pharmacological activities.[2][3]

Chemical Structures:

The aglycone shared by this compound, solasonine, and solamargine is solasodine. The structural differences between solasonine and solamargine lie in their sugar side chains. Solasonine contains solatriose, while solamargine contains chacotriose.[4]

Biosynthesis of Steroidal Alkaloids

The biosynthesis of steroidal alkaloids in Solanum species originates from cholesterol. A series of hydroxylation, oxidation, and transamination reactions lead to the formation of the steroidal alkaloid backbone. The pathway involves several key enzymes, including cytochrome P450s and aminotransferases, which modify the cholesterol skeleton to produce the aglycone, solasodine. Subsequently, glycosyltransferases attach sugar moieties to the aglycone to form the various glycoalkaloids, including this compound, solasonine, and solamargine.

Caption: Simplified biosynthetic pathway of spirosolane-type steroidal alkaloids.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited, extensive research on the closely related compounds solasonine and solasodine has demonstrated a wide range of biological activities, most notably anticancer effects. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

Table 1: Summary of IC50 Values for Solasonine and Solasodine in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Solasonine | HT-29 (Colon) | 68.4% inhibition at 10 µg/mL | [5] |

| Solasonine | HepG2 (Liver) | 79.3% inhibition at 10 µg/mL | [5] |

| Solasonine | HepG2 2.2.15 (Liver, Hepatitis B expressing) | 5.9 µM | [5] |

| Solasodine | HCT116 (Colon) | 39.43 µmol/L (at 48h) | [6] |

| Solasodine | HT-29 (Colon) | 44.56 µmol/L (at 48h) | [6] |

| Solasodine | SW480 (Colon) | 50.09 µmol/L (at 48h) | [6] |

| Solasodine | MCF-7 (Breast) | 23-38 µg/ml (as part of an extract) | [7] |

Signaling Pathways Modulated by Related Steroidal Alkaloids

Research into the mechanisms of action of solasonine and solasodine has identified their interaction with several key cellular signaling pathways implicated in cancer progression.

Hedgehog (Hh) Signaling Pathway

Solasonine has been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the transcription factor Gli.[8][9][10] This is significant as the Hh pathway is often aberrantly activated in various cancers, and targeting its downstream effector can be an effective anticancer strategy.

Caption: Inhibition of the Hedgehog signaling pathway by solasonine.

PI3K/AKT/mTOR and MAPK Signaling Pathways

Solasonine and solasodine have been demonstrated to inhibit the PI3K/AKT/mTOR and MAPK signaling pathways.[11] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

Caption: Inhibition of PI3K/AKT and MAPK pathways by solasodine/solasonine.

Experimental Protocols

Due to the lack of specific, detailed protocols for this compound, the following sections provide established methodologies for the extraction, isolation, characterization, and biological evaluation of the closely related and well-documented steroidal alkaloids, solasodine and solasonine. These protocols can serve as a starting point for research on this compound.

Extraction and Isolation of Solasodine and its Glycosides

A common method for the extraction and isolation of solasodine and its glycosides from Solanum species involves acid-base extraction followed by chromatographic separation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solasodine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Solasonine, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Solasonine, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity | Semantic Scholar [semanticscholar.org]

- 11. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of Solasurine

- 1. Solasodine | CAS:126-17-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. CAS 126-17-0: Solasodine | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Solasodine [webbook.nist.gov]

- 5. Solasodine [drugfuture.com]

- 6. 澳洲茄胺 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solasodine | Antifungal | E1/E2/E3 Enzyme | Apoptosis | TargetMol [targetmol.com]

An In-depth Technical Guide to the Early Pharmacology of Solasodine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Solasurine" yielded no results. This guide proceeds under the assumption that the intended compound of interest is Solasodine (B1681914) , a structurally related and well-researched steroidal alkaloid.

Introduction to Solasodine

Solasodine is a steroidal alkaloid found in plants of the Solanaceae family, such as potatoes and tomatoes.[1] It is the aglycone component of glycoalkaloids like solasonine (B1682107) and solamargine.[1] Historically, solasodine has been a significant precursor in the synthesis of steroidal drugs, including corticosteroids and contraceptives.[2][3][4] Early research has unveiled a broad spectrum of pharmacological activities, positioning solasodine as a compound of interest for further therapeutic development. These activities include anticancer, anti-inflammatory, neuroprotective, antifungal, and immunomodulatory effects.[1][2][5]

Pharmacological Activities of Solasodine

Solasodine exhibits a diverse range of biological effects, as documented in numerous preclinical studies. The primary pharmacological activities are summarized below.

Anticancer Activity

Solasodine has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][6] It can induce apoptosis and arrest the cell cycle in tumor cells, including those of breast cancer, colorectal cancer, and leukemia.[7][8]

Table 1: Cytotoxic Activity of Solasodine against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | 12.17 ± 3.3 µM | [9] |

| PC-3 | Prostate Cancer | 25 mmol/L | [8] |

| HT-29 | Colorectal Adenocarcinoma | 43.8% inhibition at 2.5 µg/ml | [6] |

| MG-63 | Osteosarcoma | 20.9% inhibition at 2.5 µg/ml | [6] |

| Lung Carcinoma | Lung Cancer | 0.84 µg/mL | [10] |

| Liver Carcinoma | Liver Cancer | 11.79 µg/mL | [10] |

| Brain Carcinoma | Brain Cancer | 12.58 µg/mL | [10] |

| Lymphoblastic Leukemia | Leukemia | 14.88 µg/mL | [10] |

| Breast Carcinoma | Breast Cancer | 23.40 µg/mL | [10] |

Anti-inflammatory and Analgesic Effects

Early studies have shown that solasodine possesses anti-inflammatory properties. It has been observed to reduce paw edema in rat models and suppress ear inflammation in mice.[2] Additionally, solasodine has demonstrated analgesic effects in various experimental models, such as the acetic acid-induced writhing test and the hot plate test in rodents.[2]

Neuroprotective and Neurogenic Effects

Solasodine has been reported to have protective effects on the nervous system. It can promote neurogenesis both in vitro and in vivo.[5] Studies have shown that solasodine can induce the differentiation of embryonic teratocarcinoma cells into cholinergic neurons.[9] Furthermore, it has demonstrated anticonvulsant activity in rodent models of epilepsy.[3][11]

Other Pharmacological Activities

Beyond the major activities listed above, early research has suggested a variety of other potential therapeutic effects of solasodine, including:

Mechanism of Action

The diverse pharmacological effects of solasodine are attributed to its interaction with multiple cellular targets and signaling pathways.

Anticancer Mechanisms

The anticancer activity of solasodine is multifaceted. In colorectal cancer cells, solasodine has been shown to suppress the AKT/GSK-3β/β-catenin signaling pathway.[7] This leads to a decrease in cell proliferation and motility.[7] Solasodine also induces apoptosis by increasing the ratio of Bax to Bcl-2 and fueling the caspase-cascade reaction.[7]

Caption: Proposed anticancer signaling pathway of Solasodine.

Neuroprotective and Anticonvulsant Mechanisms

The neuroprotective effects of solasodine are partly attributed to its antioxidant activity, which helps protect the brain against ischemia/reperfusion injury.[7] The anticonvulsant properties of solasodine are thought to involve the inhibition of excitatory sodium voltage channels, which are responsible for neuronal excitation.[3][11]

Pharmacokinetics and Toxicity

Pharmacokinetics

A study in mice using a dried blood spot LC-MS/MS method revealed that solasodine has low oral bioavailability, at only 1.28%.[12] The metabolic pathways for solasodine primarily involve oxidation, dehydration, dehydrogenation, and sulfation, with 21 metabolites being characterized (16 phase I and 5 phase II).[12]

Table 2: Acute Toxicity of Solasodine in Rats

| Route of Administration | LD50 | Reference |

| Intraperitoneal | 1500 mg/kg | [2] |

| Oral | 2000 mg/kg | [2] |

Toxicity

Solasodine is considered a poisonous alkaloid.[1] It has been shown to be teratogenic in hamster fetuses at doses between 1200 to 1600 mg/kg.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of solasodine on cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: A typical workflow for an MTT cytotoxicity assay.

In Vivo Anti-inflammatory Model (Carrageenan-induced Rat Paw Edema)

The anti-inflammatory activity of solasodine can be assessed using the carrageenan-induced paw edema model in rats.

-

Animal Preparation: Male Wistar rats are typically used.

-

Drug Administration: Solasodine is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

Early research into the pharmacology of solasodine has revealed a compound with a wide array of biological activities and therapeutic potential. Its anticancer, anti-inflammatory, and neuroprotective properties, supported by initial mechanistic studies, make it a compelling candidate for further drug development. However, its low oral bioavailability and potential toxicity are significant hurdles that need to be addressed in future research, possibly through the development of novel drug delivery systems or synthetic derivatives with improved pharmacokinetic and safety profiles.

References

- 1. Solasodine - Wikipedia [en.wikipedia.org]

- 2. rjptonline.org [rjptonline.org]

- 3. sciepub.com [sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 6. jabonline.in [jabonline.in]

- 7. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iomcworld.com [iomcworld.com]

- 9. apexbt.com [apexbt.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Pharmacological Aspects of Solasodine Found in Solanum xanthocarpum and khasianum : A Review | Semantic Scholar [semanticscholar.org]

- 12. Pharmacokinetics, oral bioavailability and metabolic analysis of solasodine in mice by dried blood spot LC-MS/MS and UHPLC-Q-Exactive MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Solasurine and its Congeners: A Technical Guide to their Ethnobotanical Potential and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidal alkaloids from the Solanum genus, long recognized in traditional medicine, are gaining significant attention in modern pharmacology. Among these, solasurine (B1584054), found in plants such as Solanum surattense, represents a promising but understudied molecule.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical applications and pharmacological potential of the chemical class to which this compound belongs. Due to a scarcity of specific research on this compound, this paper will focus on its closely related and well-researched congeners, the aglycone solasodine (B1681914) and its glycoside derivative solasonine (B1682107), as proxies for understanding the potential therapeutic applications of this family of compounds. This guide will detail their anti-inflammatory, anti-cancer, and neuroprotective activities, supported by quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Introduction: The Ethnobotanical Significance of Solanum Alkaloids

Plants of the Solanum genus, commonly known as nightshades, have a rich history in traditional medicine across various cultures. Solanum surattense, a source of this compound, has been traditionally used for treating a variety of ailments including skin diseases, respiratory issues, and inflammatory conditions.[2][3][4] The therapeutic effects of these plants are largely attributed to their rich content of steroidal alkaloids.[1][5][6]

Solasodine is a key aglycone in this class, often occurring in nature as glycosides like solasonine and solamargine.[6][7][8] These compounds are noted for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and neuroprotective properties.[5][6] While this compound is identified as a constituent of Solanum surattense, the bulk of scientific literature and quantitative pharmacological data focuses on solasodine and solasonine.[1][2] This guide will therefore leverage the extensive research on these analogues to illuminate the potential of this compound and its chemical class.

Extraction and Isolation of Solasodine and its Glycosides

General Experimental Protocol for Extraction and Hydrolysis

A common method involves the extraction of the glycoalkaloids from the plant material followed by acid hydrolysis to yield the aglycone, solasodine.

Objective: To extract and hydrolyze glycoalkaloids from Solanum plant material to obtain solasodine.

Materials:

-

Dried and powdered plant material (e.g., fruits, leaves)

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

Hydrochloric acid (HCl)

-

Ammonia (B1221849) solution

-

Soxhlet apparatus

-

Rotary evaporator

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Defatting (Optional): The powdered plant material can be defatted using a non-polar solvent like hexane (B92381) in a Soxhlet extractor to remove lipids.

-

Extraction: The defatted or raw material is then extracted with methanol or ethanol in a Soxhlet apparatus for several hours.

-

Concentration: The alcoholic extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain a syrupy mass.

-

Acid Hydrolysis: The concentrated extract is treated with a solution of hydrochloric acid and refluxed for 2-6 hours. This step cleaves the sugar moieties from the aglycone.

-

Alkalinization and Precipitation: The acidic solution is cooled and then made alkaline (pH ~9) with an ammonia solution. This precipitates the crude solasodine.

-

Purification: The precipitate is filtered, washed with water until neutral, and then dried. Further purification can be achieved through recrystallization from a suitable solvent system (e.g., methanol/chloroform).

This protocol can be adapted for various Solanum species and plant parts. The yield and purity of solasodine can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).[9]

Anti-inflammatory Potential

Overview

Chronic inflammation is a key factor in numerous diseases. Traditional use of Solanum species for inflammatory conditions is supported by modern pharmacological studies demonstrating the anti-inflammatory effects of solasodine.

Preclinical Data

Studies in animal models have shown that solasodine can significantly reduce inflammation. For instance, in a carrageenan-induced rat paw edema model, solasodine administered orally demonstrated a dose-dependent anti-inflammatory effect.

| Compound | Model | Dose | Effect | Reference |

| Solasodine | Carrageenan-induced rat paw edema | 5, 30, and 75 mg/kg (p.o.) | Dose-dependent reduction in paw edema | [10] |

| Solasodine | Arachidonic acid-induced rat paw edema | 75 mg/kg (p.o.) | Inhibition of edema | [10] |

| Solasodine | TPA-induced mouse ear inflammation | Topical application | Significant inhibition of ear inflammation | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay evaluates the anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory effect of a test compound.

Materials:

-

Wistar albino rats

-

Test compound (e.g., solasodine)

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Vehicle (e.g., saline, tween 80)

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Compound Administration: The test compound and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Signaling Pathways in Inflammation

Solasodine is thought to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Anti-Cancer Activity

Overview

A significant body of research points to the potent anti-cancer properties of solasodine and its glycosides, particularly solasonine. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

In Vitro Cytotoxicity Data

The cytotoxic effects of these alkaloids have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Solasonine | Glioma Cells (U87MG, U251) | Not specified, but showed significant inhibition | [11] |

| Solasonine | Bladder Cancer (T24, 5637) | Dose-dependent inhibition (50-80 µM) | [12] |

| Solasodine | Colorectal Cancer (HCT116, SW480, LoVo) | Dose- and time-dependent inhibition | [13] |

| Solamargine | Prostate Cancer (PC3, DU145) | 3.25 µM and 4.52 µM, respectively | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability.

Objective: To determine the in vitro cytotoxicity of a compound against cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Key Signaling Pathways in Cancer

Solasodine and solasonine have been shown to modulate several critical signaling pathways implicated in cancer progression, including the PI3K/AKT and Hedgehog pathways.

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Solasodine has been found to inhibit this pathway in colorectal cancer cells.[13]

Hedgehog (Hh) Signaling Pathway: Solasonine has been identified as an inhibitor of the Hedgehog signaling pathway by targeting the Gli transcription factor.[11] This pathway is vital in embryonic development and its aberrant activation is linked to several cancers.

Neuroprotective Effects

Overview

Emerging evidence suggests that solasodine possesses neuroprotective and neurogenic properties, making it a compound of interest for neurodegenerative diseases.

In Vitro and In Vivo Neurogenesis

Studies have shown that solasodine can induce the differentiation of embryonic teratocarcinoma cells into neurons.[15] Furthermore, in vivo studies in rats have demonstrated that solasodine administration can increase neurogenesis in the brain.[15]

| Compound | Model | Dose | Effect | Reference | | :--- | :--- | :--- | :--- | | Solasodine | Mouse P19 cells (in vitro) | Not specified | Differentiation into cholinergic neurons |[15] | | Solasodine | Rat brain (in vivo) | Infusion into left ventricle | Increased neurogenesis in the subventricular zone and cortex |[15] | | Solasodine | Rat model of ischemia/reperfusion injury | 100 and 200 mg/kg (p.o.) | Significant reduction in neuronal damage and oxidative stress |[16] |

Experimental Workflow: In Vivo Neurogenesis Study

Conclusion and Future Directions

The steroidal alkaloids of the Solanum genus, represented here by solasodine and solasonine, exhibit significant therapeutic potential, corroborating their longstanding use in ethnobotanical medicine. Their documented anti-inflammatory, anti-cancer, and neuroprotective activities, mediated through the modulation of key cellular signaling pathways, present compelling avenues for drug discovery.

The current body of research, however, reveals a notable gap concerning this compound. While identified as a constituent of medicinally important plants, it remains largely uncharacterized from a pharmacological standpoint. Future research should prioritize the isolation and purification of this compound to enable a thorough investigation of its biological activities. Comparative studies with solasodine and solasonine would be invaluable in elucidating its specific mechanisms of action and therapeutic potential. A deeper understanding of this compound could unlock new therapeutic strategies for a range of human diseases.

References

- 1. Solanum Alkaloids and their Pharmaceutical Roles: A Review - MedCrave online [medcraveonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ethnomedicinal Usage, Phytochemistry and Pharmacological Potential of Solanum surattense Burm. f - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethnomedicinal Usage, Phytochemistry and Pharmacological Potential of Solanum surattense Burm. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 6. rjptonline.org [rjptonline.org]

- 7. Solasodine - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The naturally occurring steroid solasodine induces neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solasodine protects rat brain against ischemia/reperfusion injury through its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactivity of Solasurine and Related Steroidal Alkaloids from Solanum surattense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanum surattense, a plant widely used in traditional medicine, is a rich source of various bioactive compounds, including steroidal alkaloids. Among these, Solasurine has been identified as a constituent with potential therapeutic properties. This technical guide provides an in-depth overview of the bioactivity of extracts from Solanum surattense and its constituent steroidal alkaloids, with a particular focus on this compound and its more extensively studied relatives, Solasodine, Solamargine, and Solasonine. Due to the limited specific research on this compound, this guide leverages data from related compounds to infer its potential mechanisms and bioactivities, highlighting areas for future investigation.

This document details the antioxidant and cytotoxic properties of these compounds, outlines the experimental protocols for their assessment, and visualizes the key signaling pathways implicated in their mechanism of action.

Data Presentation: Bioactivity of Solanum surattense Extracts and Constituent Alkaloids

The following tables summarize the quantitative data on the antioxidant and cytotoxic activities of Solanum surattense extracts and its key steroidal alkaloids.

Table 1: Antioxidant Activity of Solanum surattense Leaf Extract

| Assay | IC50 Value (µg/mL) | Reference Compound |

| Hydroxyl Radical Scavenging | 154.03 | α-tocopherol |

| Hydrogen Peroxide Scavenging | 147.23 | α-tocopherol |

Data sourced from in vitro studies on the alcoholic leaf extract of Solanum surattense.[1]

Table 2: Cytotoxic Activity of Solasodine Extracts from Solanum Species on Cancer Cell Lines

| Cell Line | Solanum Species Extract | Concentration (µg/mL) | % Cell Growth Inhibition |

| Osteosarcoma (MG-63) | S. nigrum | 31.25 | 21.9 |

| Osteosarcoma (MG-63) | S. nigrum | 62.5 | 38.2 |

| Osteosarcoma (MG-63) | S. nigrum | 125 | 40.6 |

| Osteosarcoma (MG-63) | S. nigrum | 250 | 53.1 |

| Osteosarcoma (MG-63) | S. nigrum | 500 | 57.9 |

| Osteosarcoma (MG-63) | S. nigrum | 1000 | 59.2 |

| Colorectal Adenocarcinoma (HT-29) | S. surattense | 31.25 | ~15 |

| Colorectal Adenocarcinoma (HT-29) | S. surattense | 1000 | ~45 |

Note: The data for S. surattense on HT-29 cells is estimated from graphical representation in the source.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Preparation of Solanum surattense Extract

A common method for preparing extracts for bioactivity screening involves solvent extraction.

Protocol:

-

Collection and Preparation of Plant Material: Collect fresh leaves of Solanum surattense. Wash the leaves thoroughly with distilled water to remove any dirt and debris. Air-dry the leaves in the shade until they are completely dry and brittle.

-

Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

-

Extraction:

-

Macerate a known weight of the powdered plant material in a suitable solvent (e.g., ethanol (B145695) or methanol) in a conical flask. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Keep the flask on a shaker at room temperature for 24-48 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain a crude extract.

-

-

Storage: Store the dried extract in an airtight container at 4°C until further use.

In Vitro Antioxidant Activity Assays

This assay measures the ability of the extract to donate hydrogen atoms or electrons to the stable DPPH radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve the plant extract in methanol to prepare various concentrations (e.g., 10-100 µg/mL).

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control is prepared using 1 mL of methanol instead of the sample.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined graphically.

This assay is based on the Fenton reaction, where hydroxyl radicals are generated.

Protocol:

-

Reagent Preparation: Prepare solutions of FeSO4 (e.g., 10 mM), EDTA (e.g., 10 mM), H2O2 (e.g., 10 mM), and a probe like deoxyribose (e.g., 10 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Assay Procedure:

-

In a test tube, mix the plant extract at various concentrations with the prepared reagents.

-

Initiate the reaction by adding H2O2.

-

Incubate the mixture at 37°C for a specific time (e.g., 1 hour).

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Add a colorimetric reagent (e.g., thiobarbituric acid) and heat the mixture to develop a colored product.

-

Measure the absorbance at a specific wavelength (e.g., 532 nm).

-

-

Calculation: The scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the extract.

This assay measures the ability of the extract to scavenge hydrogen peroxide.

Protocol:

-

Preparation of H2O2 Solution: Prepare a solution of hydrogen peroxide (e.g., 40 mM) in phosphate buffer (pH 7.4).

-

Sample Preparation: Prepare various concentrations of the plant extract in the same buffer.

-

Assay Procedure:

-

Add a known volume of the H2O2 solution to the sample solutions.

-

Incubate for a specific time (e.g., 10 minutes).

-

Measure the absorbance of the remaining hydrogen peroxide at 230 nm.

-

-